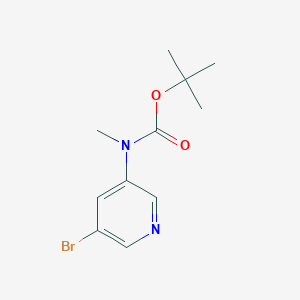

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromopyridin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYMTVGJNYCAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate, a key heterocyclic building block in contemporary drug discovery. We will delve into its synthesis, the strategic importance of its structural features, and its application in constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights into its use. We will explore the causality behind synthetic choices, present detailed experimental protocols, and illustrate key concepts with structured diagrams and data tables.

Introduction and Strategic Importance

In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds due to their presence in numerous approved drugs and their ability to engage in critical hydrogen bonding interactions with biological targets. tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate has emerged as a particularly valuable intermediate for several strategic reasons:

-

Orthogonal Functional Handles: The molecule possesses two distinct and orthogonally reactive sites. The bromine atom at the C5 position serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

Protected Nucleophile: The methylamino group at the C3 position is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust, acid-labile protecting group, which prevents the secondary amine from engaging in unwanted side reactions during the functionalization of the C5 position.[1] Its selective removal under acidic conditions reveals the nucleophilic secondary amine for subsequent elaboration, such as acylation, alkylation, or sulfonylation.[1][2]

-

Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, influencing the solubility and pharmacokinetic properties of the final compound. The specific substitution pattern allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The carbamate moiety itself is a significant structural motif in many therapeutic agents, valued for its chemical stability and ability to mimic peptide bonds.[3] This guide will provide the necessary technical details to effectively utilize this high-value building block in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1243698-95-4 | [4] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | |

| Molecular Weight | 287.16 g/mol | [4] |

| Appearance | Solid | [4] |

| Typical Purity | 95-97% | [4] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated area. Keep container tightly sealed. | [4] |

| InChI Key | MFYMTVGJNYCAOA-UHFFFAOYSA-N | [4] |

| Hazard Statements | H302: Harmful if swallowed | |

| Precautionary Codes | P264, P270, P301+P312, P330, P501 |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate is a multi-step process that hinges on the controlled functionalization of the pyridine core. The general strategy involves the formation of a 3-amino-5-bromopyridine precursor, followed by N-methylation and subsequent protection of the secondary amine.

Synthetic Pathway

The most common route begins with the synthesis of 3-amino-5-bromopyridine. This can be achieved via several methods, including the Hofmann rearrangement of 5-bromonicotinamide or the reduction of 5-bromo-3-nitropyridine.[5] The subsequent N-methylation can be challenging, as it can lead to a mixture of mono- and di-alkylated products.[6] A reductive amination approach offers good control. Finally, the introduction of the Boc group is a standard and high-yielding transformation.[2]

Caption: Synthetic pathway for the target compound.

The Indispensable Role of the Boc Protecting Group

The use of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1] Its utility stems from a delicate balance of stability and liability.

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations, including organometallic cross-coupling reactions.[2]

-

Acid-Labile Cleavage: It is readily removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an alcohol solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which fragments into isobutylene and a proton, and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1]

This orthogonal protection strategy is what makes tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate such a powerful tool for sequential synthesis.

Caption: The logic of Boc protection and deprotection.

Key Applications in Drug Discovery

The primary application of this building block is in the synthesis of complex molecules, particularly kinase inhibitors, where the 3-amino-pyridine scaffold is a common feature for interacting with the hinge region of the kinase domain.

Suzuki-Miyaura Cross-Coupling

The bromine atom provides a reliable anchor point for Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. This allows for the efficient introduction of a vast array of aryl and heteroaryl boronic acids or esters, enabling extensive exploration of the structure-activity relationship (SAR) at this position.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

The resulting biaryl structures are common motifs in inhibitors of targets such as RAF, MEK, and other kinases, where this portion of the molecule often occupies a hydrophobic pocket adjacent to the ATP binding site.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions and substrates.

Protocol 1: Synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

This protocol assumes the availability of the precursor, 5-bromo-3-(methylamino)pyridine.

Materials:

-

5-Bromo-3-(methylamino)pyridine (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

Triethylamine (TEA) (1.5 eq.) or 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-bromo-3-(methylamino)pyridine in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (TEA or DMAP) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Protocol 2: Representative Suzuki-Miyaura Coupling

Materials:

-

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (1.0 eq.)

-

Arylboronic acid or ester (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), 2M aqueous solution (2.0 eq.)

-

1,4-Dioxane or Toluene/Ethanol mixture

-

Ethyl Acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate, the arylboronic acid, and the palladium catalyst.

-

Add the solvent (e.g., 1,4-dioxane).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add the aqueous base solution via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to isolate the desired coupled product.

Conclusion

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is a strategically designed and highly versatile building block for medicinal chemistry. Its orthogonal reactive sites, enabled by the robust Boc protecting group, allow for the controlled and sequential construction of complex, substituted pyridine derivatives. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to leverage this valuable intermediate to accelerate the discovery of novel therapeutic agents.

References

-

HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Available from: [Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available from: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available from: [Link]

-

University of Leeds. Practical Synthesis of Fragment - Supporting Information. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. (2023). Available from: [Link]

-

PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate | 1243698-95-4 [sigmaaldrich.com]

- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate: A Cornerstone Building Block in Modern Drug Discovery

Executive Summary: Tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate is a strategically important heterocyclic intermediate, widely employed in medicinal chemistry and drug development. Its structure, featuring a pyridine core with a bromine atom at the 5-position and a Boc-protected methylamino group at the 3-position, offers a dual-functionality platform for complex molecule synthesis. The bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the protected amine allows for controlled, sequential derivatization. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and its critical applications, particularly in the development of kinase inhibitors, positioning it as an indispensable tool for researchers and scientists in the pharmaceutical industry.

Introduction to a Key Synthetic Intermediate

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the utility of functionalized heterocyclic building blocks is paramount.[1] Tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate (Figure 1) has emerged as a compound of significant interest. It belongs to the family of 5-bromopyridine derivatives, which are recognized as versatile scaffolds for constructing complex, biologically active molecules.[2][3]

The strategic importance of this molecule lies in its distinct structural features:

-

A Pyridine Core: A common motif in many kinase inhibitors, the pyridine nitrogen can form crucial hydrogen bond interactions within the ATP-binding sites of target enzymes.[2][3]

-

A Bromine at the 5-Position: This halogen acts as a highly effective "chemical handle" for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the attachment of various aryl and heteroaryl groups.[2][4]

-

A Boc-Protected Methylamino Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the secondary amine. It is stable under many reaction conditions, yet can be cleanly removed with acid, allowing for precise, late-stage functionalization of the nitrogen atom.

This combination makes the compound a powerful intermediate for building libraries of related compounds to explore structure-activity relationships (SAR) in drug discovery programs.[1]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The key properties of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1243698-95-4 | |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [5] |

| Molecular Weight | 287.16 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95-97% | |

| Storage Temperature | Room Temperature, sealed in dry conditions | |

| InChI Key | MFYMTVGJNYCAOA-UHFFFAOYSA-N |

Safety & Handling: This compound is classified as harmful if swallowed (H302). Standard laboratory safety protocols should be followed, including wearing personal protective equipment. Handling instructions include washing hands thoroughly after use and not eating, drinking, or smoking in the work area.

Synthesis and Mechanistic Insight

The synthesis of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate is typically achieved through a multi-step process starting from more common pyridine derivatives. The following represents a logical and field-proven synthetic strategy.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors. The key disconnections are at the carbamate C-N bond and the installation of the methyl group.

Sources

Structural Elucidation and Quality Control of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

A Comprehensive Technical Guide for Medicinal Chemistry Applications

Executive Summary

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS: 1243698-95-4) is a critical intermediate in the synthesis of nicotinic receptor ligands and kinase inhibitors.[1] Its value lies in its bifunctionality: the 5-bromo handle allows for Suzuki/Buchwald cross-couplings, while the N-protected amine serves as a masked solubility-enhancing group or hydrogen bond acceptor.

However, the synthesis of this scaffold—typically via methylation of the secondary carbamate—is prone to regioisomeric ambiguity . The pyridine nitrogen is nucleophilic, leading to potential competition between exocyclic

This guide provides a self-validating analytical framework to unequivocally confirm the structure, ensuring the methyl group is attached to the carbamate nitrogen, not the pyridine ring.

Structural Identity & Synthetic Context[2][3][4][5]

Molecular Specifications

| Property | Detail |

| IUPAC Name | tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate |

| Formula | C₁₁H₁₅BrN₂O₂ |

| Exact Mass | 286.03 / 288.03 (1:1 Isotopic Ratio) |

| Key Features | 3,5-Disubstituted Pyridine; N-Boc; N-Methyl |

The Regioisomer Challenge

The primary synthetic route involves deprotonation of tert-butyl (5-bromopyridin-3-yl)carbamate (using NaH) followed by addition of Iodomethane (MeI).

-

Path A (Desired): Deprotonation of the exocyclic carbamate NH (

) -

Path B (Impurity): Direct alkylation of the pyridine nitrogen

Pyridinium salt formation. -

Path C (Impurity): Incomplete reaction

Presence of secondary carbamate (Des-methyl).

The analytical strategy below is designed specifically to rule out Path B and Path C.

Analytical Strategy & Workflow

The following flowchart outlines the decision-making process for structural confirmation.

Figure 1: Step-by-step structural elucidation workflow.

Spectroscopic Elucidation

1H NMR Analysis (The "Fingerprint")

In a 3,5-disubstituted pyridine, the aromatic protons do not show large ortho-couplings (

Predicted Shifts (DMSO-d₆, 400 MHz):

| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integral | Diagnostic Note |

| 2 | Ar-H | 8.50 – 8.60 | Singlet (br) | 1H | Flanked by N and N(Me)Boc. Most deshielded. |

| 6 | Ar-H | 8.40 – 8.50 | Singlet (br) | 1H | Flanked by N and Br. |

| 4 | Ar-H | 7.90 – 8.10 | Triplet (fine) | 1H | Between substituents. Upfield relative to H2/H6. |

| N-Me | N-CH₃ | 3.20 – 3.30 | Singlet | 3H | Critical Signal. Sharp singlet. |

| Boc | C(CH₃)₃ | 1.35 – 1.45 | Singlet | 9H | Strong intensity. |

Quality Control Check:

-

If the N-Me signal appears as a doublet, it suggests protonation or coupling to an NH (indicating incomplete reaction).

-

If the N-Me signal is shifted downfield (> 4.0 ppm), suspect pyridinium salt formation (Ring N-methylation).

2D NMR: The HMBC "Self-Validation"

To definitively prove the methyl group is on the carbamate nitrogen, you must run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

Logic:

-

Protons correlate to carbons 2-3 bonds away.

-

Scenario A (Correct): The N-Methyl protons (~3.2 ppm) will show a correlation to the Carbamate Carbonyl (~154 ppm) and Pyridine C3 (~140 ppm).

-

Scenario B (Incorrect - Ring Methylation): The Methyl protons would correlate to Pyridine C2 and C6, and would likely be significantly deshielded.

Figure 2: Expected HMBC correlations for the correct regioisomer.

Experimental Protocols

Standardized NMR Preparation

-

Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃. DMSO prevents aggregation and sharpens the carbamate rotamer signals, which can sometimes appear broadened in chloroform.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Acquisition:

-

Set relaxation delay (d1) to

seconds to ensure accurate integration of the aromatic protons vs. the intense Boc singlet. -

Acquire 1H, 13C, and HMBC.

-

LC-MS Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 5 minutes.

-

Detection: UV (254 nm) and ESI (+).

-

Expected Mass:

-

79Br Isotope:

-

81Br Isotope:

-

Pattern: 1:1 doublet intensity is mandatory.

-

Note: You may see a fragment at

or

-

References

-

Compound Identity & Properties

-

Synthetic Methodology (N-Methylation of Carbamates)

-

Magre, M., et al. (2020).[4] "N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates." Organic Letters, 22(8), 3209–3214.

- Context: Describes the stability and reactivity of N-Boc groups under methyl

-

-

NMR of 3,5-Disubstituted Pyridines

-

Regioselectivity in Heterocycle Alkylation

-

Ospina, F., et al. "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles."[6] University of Bielefeld Publications.

- Context: Discusses the challenge of distinguishing ring vs.

-

Sources

- 1. 361550-43-8|tert-Butyl (5-bromopyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl ((5-bromopyridin-3-yl)methyl)carbamate | 943722-24-5 [sigmaaldrich.com]

- 3. Tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate | 1243698-95-4 [sigmaaldrich.com]

- 4. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [pub.uni-bielefeld.de]

A Technical Guide to tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate, a key building block in contemporary medicinal chemistry. While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is intrinsically linked to the rise of pyridine-based scaffolds in drug development. This guide elucidates the logical synthesis of this valuable intermediate, detailing the underlying chemical principles and providing a robust, field-tested protocol. Furthermore, we explore its applications as a strategic component in the synthesis of complex, biologically active molecules, underscoring its importance for researchers and scientists in the pharmaceutical industry.

Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in the design of enzyme inhibitors and receptor modulators.[1] The strategic functionalization of the pyridine ring is paramount for fine-tuning the pharmacological properties of a lead compound. The introduction of a bromine atom, as seen in the title compound, provides a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2]

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS 1243698-95-4) is a bifunctional building block that combines the reactivity of the bromopyridine core with a protected secondary amine. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions while being readily cleavable under acidic conditions, allowing for orthogonal synthetic strategies.[3] This guide will detail a logical and efficient pathway for the synthesis of this important intermediate.

Synthetic Pathway and Rationale

The synthesis of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate can be logically approached in a two-step sequence starting from a suitable 3-amino-5-bromopyridine precursor. The key steps involve the N-methylation of the amino group followed by the introduction of the Boc protecting group.

Caption: Proposed synthetic pathway for the target compound.

An alternative approach could involve the reduction of a methylated nitro-precursor. However, the selective mono-methylation of 3-amino-5-bromopyridine is a well-established and high-yielding transformation.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and represent a robust approach to the synthesis of the title compound.

Synthesis of the Precursor: 5-Bromo-N-methylpyridin-3-amine

The synthesis of the key secondary amine precursor can be achieved through reductive amination of 5-bromo-pyridin-3-amine.

Step 1: Reduction of 5-Bromo-3-nitropyridine to 5-Bromo-pyridin-3-amine

A common and efficient method for the reduction of nitropyridines is the use of iron powder in the presence of an acid or an ammonium salt.[1]

| Reactant/Reagent | Molecular Weight | Quantity | Moles | Equivalents |

| 5-Bromo-3-nitropyridine | 202.99 g/mol | 20.3 g | 0.1 | 1.0 |

| Iron Powder | 55.845 g/mol | 16.8 g | 0.3 | 3.0 |

| Ammonium Chloride | 53.49 g/mol | 16.0 g | 0.3 | 3.0 |

| Methanol/Water (4:1) | - | 200 mL | - | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-3-nitropyridine, iron powder, and ammonium chloride.

-

Add the methanol/water solvent system and stir the suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 5-bromo-pyridin-3-amine as a solid.

Step 2: N-Methylation of 5-Bromo-pyridin-3-amine

Reductive amination using formaldehyde as the methyl source and sodium triacetoxyborohydride as a mild reducing agent is a highly effective method for the selective mono-methylation of primary amines.

| Reactant/Reagent | Molecular Weight | Quantity | Moles | Equivalents |

| 5-Bromo-pyridin-3-amine | 172.01 g/mol | 17.2 g | 0.1 | 1.0 |

| Formaldehyde (37% in H₂O) | 30.03 g/mol | 8.9 mL | ~0.11 | ~1.1 |

| Sodium Triacetoxyborohydride | 211.94 g/mol | 25.4 g | 0.12 | 1.2 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

Procedure:

-

Dissolve 5-bromo-pyridin-3-amine in dichloromethane in a round-bottom flask.

-

Add formaldehyde solution and stir the mixture at room temperature for 1 hour to form the corresponding imine/hemiaminal intermediate.

-

Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-N-methylpyridin-3-amine.

Synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

The final step is the protection of the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

| Reactant/Reagent | Molecular Weight | Quantity | Moles | Equivalents |

| 5-Bromo-N-methylpyridin-3-amine | 186.04 g/mol | 18.6 g | 0.1 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 24.0 g | 0.11 | 1.1 |

| Triethylamine (TEA) | 101.19 g/mol | 15.3 mL | 0.11 | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

Procedure:

-

Dissolve 5-bromo-N-methylpyridin-3-amine in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution.

-

Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate.

Caption: Experimental workflow for the synthesis.

Applications in Drug Discovery and Development

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate serves as a crucial intermediate in the synthesis of a variety of complex molecules with potential therapeutic applications. The presence of the bromine atom at the 5-position allows for the introduction of diverse aryl and heteroaryl substituents via Suzuki-Miyaura cross-coupling reactions.[1][2] This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Following the coupling reaction, the Boc-protecting group can be easily removed under acidic conditions to liberate the secondary amine. This amine can then be further functionalized, for example, by acylation, alkylation, or sulfonylation, to introduce additional diversity and modulate the physicochemical and pharmacological properties of the final compounds. This strategic approach is frequently employed in the development of kinase inhibitors, where the pyridine core often serves as a hinge-binding motif.[1]

Conclusion

While the formal "discovery" of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate may not be attributable to a single seminal publication, its value as a synthetic building block is firmly established within the medicinal chemistry community. The logical and efficient synthetic route outlined in this guide, based on well-precedented chemical transformations, provides a reliable method for its preparation on a laboratory scale. The strategic combination of a reactive bromine handle and a protected secondary amine makes this compound an indispensable tool for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

References

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Available at: [Link]

-

Supporting Information. Practical Synthesis of Fragment. Available at: [Link]

-

PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available at: [Link]

-

PubChemLite. Tert-butyl n-[(5-bromopyrimidin-2-yl)methyl]carbamate (C10H14BrN3O2). Available at: [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic construction of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a "privileged structure" due to their prevalence in a vast array of biologically active agents. Within this class, tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS No. 1243698-95-4) has emerged as a highly valuable and versatile building block. Its utility is rooted in a trifecta of chemical features: a pyridine core for essential drug-target interactions, a bromine atom serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a Boc-protected secondary amine, which allows for controlled, sequential elaboration into more complex architectures.

This guide provides an in-depth examination of this key intermediate, moving beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations. We will detail a robust and logical synthetic pathway, provide field-tested experimental protocols, and explore its application as a precursor to advanced pharmaceutical targets, such as kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective use. The key characteristics of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1243698-95-4 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1][2] |

| Molecular Weight | 287.16 g/mol | [2] |

| Physical Form | Solid | [1][2] |

| Hazard Statement | H302: Harmful if swallowed | [1][2] |

| Signal Word | Warning | [1][2] |

Optimized Synthesis and Mechanistic Rationale

The synthesis of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate is most logically approached via a two-step sequence starting from the commercially available 3-amino-5-bromopyridine. This strategy involves the selective N-methylation of the primary amine, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.

The decision to methylate prior to Boc protection is a critical experimental choice. Attempting to methylate the Boc-protected primary amine, tert-butyl (5-bromopyridin-3-yl)carbamate, is often less efficient. The carbamate nitrogen is significantly less nucleophilic, and the conditions required for methylation could potentially lead to side reactions or require harsher, less desirable reagents. The chosen pathway ensures high reactivity and selectivity at each stage.

Step 1: Synthesis of 5-Bromo-N-methylpyridin-3-amine (Intermediate)

Causality of Experimental Choices: The selective mono-N-methylation of a primary aromatic amine in the presence of a pyridine ring is efficiently achieved through reductive amination. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a classic and robust method for this transformation.[3][4] Formaldehyde first condenses with the primary amine to form an iminium ion, which is then irreversibly reduced by formic acid (acting as a hydride donor), releasing carbon dioxide gas.[5][6] This method is advantageous because it avoids the use of alkyl halides, which carry the risk of over-alkylation to form a quaternary ammonium salt, and it proceeds without the need for expensive metal catalysts.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-amino-5-bromopyridine (1.0 equiv.) in formic acid (5.0-10.0 equiv.).

-

Reagent Addition: Add aqueous formaldehyde (37% solution, 3.0 equiv.) to the suspension.

-

Heating: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup (Quenching): Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-bromo-N-methylpyridin-3-amine.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine intermediate.

Step 2: Synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (Final Product)

Causality of Experimental Choices: The introduction of the Boc protecting group is a standard and reliable transformation in organic synthesis.[7][8] The reagent of choice is di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the secondary amine on a carbonyl carbon of Boc₂O.[9] The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial for secondary amines, which are less nucleophilic than primary amines. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive N-acylpyridinium intermediate with Boc₂O, which is then readily attacked by the secondary amine. A patent for a similar transformation confirms the efficacy of using Boc₂O with DMAP in a solvent like tetrahydrofuran (THF).[1]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-bromo-N-methylpyridin-3-amine intermediate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 equiv.) to the solution, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction to completion by TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove DMAP, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate as a solid.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is not an end-product but a strategic intermediate designed for further elaboration. Its true value lies in the orthogonal reactivity of its functional groups.

-

Palladium-Catalyzed Cross-Coupling: The C5-bromine atom is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new C-C bonds.[10][11] This is a robust method for building biaryl or heteroaryl-aryl scaffolds common in kinase inhibitors.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines forms new C-N bonds, enabling the synthesis of complex diamine structures.

-

-

Boc Deprotection and Further Functionalization: The Boc group is stable to the conditions of most cross-coupling reactions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[9] This unmasks the secondary amine, which can then be acylated, alkylated, or used in reductive amination to append other pharmacophoric elements.

This synthetic versatility makes the title compound an ideal precursor for libraries of complex molecules targeting therapeutic proteins, such as Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[12][13][14]

Conclusion

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate exemplifies the principles of modern synthetic design. Its logical and efficient preparation, coupled with the orthogonal reactivity of its key functional groups, provides medicinal chemists with a powerful platform for the rapid exploration of chemical space. The protocols and strategic insights detailed in this guide are intended to empower researchers to leverage this valuable building block in the development of next-generation therapeutics.

References

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link] (Accessed February 19, 2026).

-

Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. Available at: [Link] (Accessed February 19, 2026).

-

Wikipedia. Eschweiler–Clarke reaction. Available at: [Link] (Accessed February 19, 2026).

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link] (Accessed February 19, 2026).

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

SynArchive. Eschweiler-Clarke Reaction. Available at: [Link] (Accessed February 19, 2026).

-

S. M. Ali, et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link] (Accessed February 19, 2026).

-

MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link] (Accessed February 19, 2026).

-

J&K Scientific LLC. Eschweiler-Clarke Reaction. Available at: [Link] (Accessed February 19, 2026).

-

Synple Chem. Application Note – Reductive Amination. Available at: [Link] (Accessed February 19, 2026).

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Available at: [Link] (Accessed February 19, 2026).

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link] (Accessed February 19, 2026).

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link] (Accessed February 19, 2026).

-

ACS Green Chemistry Institute. Reductive Amination. Available at: [Link] (Accessed February 19, 2026).

-

PubChem. tert-Butyl 3-bromobenzylcarbamate. Available at: [Link] (Accessed February 19, 2026).

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link] (Accessed February 19, 2026).

-

National Institutes of Health. Reaction of Several Aminopyrimidines With Formaldehyde. Available at: [Link] (Accessed February 19, 2026).

-

National Institutes of Health. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. Available at: [Link] (Accessed February 19, 2026).

-

bioRxiv. Inhibition of IRAK4 by microbial trimethylamine blunts metabolic inflammation and ameliorates glycemic control. Available at: [Link] (Accessed February 19, 2026).

-

National Institutes of Health. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Available at: [Link] (Accessed February 19, 2026).

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Abstract & Strategic Overview

This application note details the robust synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate , a critical intermediate in medicinal chemistry. This building block is frequently employed in Suzuki-Miyaura cross-couplings to generate complex heteroaryl libraries. The presence of the N-methyl-N-Boc moiety allows for the controlled introduction of methylamino functionalities, preventing the common over-alkylation issues associated with direct alkylation of primary amines.

The protocol outlined below utilizes a two-step sequence starting from commercially available 3-amino-5-bromopyridine. This route is selected for its scalability, high yield, and operational simplicity compared to reductive amination routes which often suffer from selectivity issues.

Retrosynthetic Analysis

The synthesis is deconstructed into two logical phases: carbamate formation followed by base-mediated alkylation.

Figure 1: Retrosynthetic logic flow prioritizing the protection-alkylation strategy.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-bromopyridin-3-yl)carbamate

Objective: Protection of the primary amine to prevent di-alkylation and modulate acidity for the subsequent step.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 3-Amino-5-bromopyridine | 173.01 | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | Protecting Group |

| Triethylamine (TEA) | 101.19 | 1.5 | Base |

| DMAP | 122.17 | 0.1 | Catalyst |

| THF (Anhydrous) | - | 10 vol | Solvent |

Procedure:

-

Setup: Charge a dried round-bottom flask with 3-amino-5-bromopyridine (1.0 eq) and anhydrous THF (10 mL/g).

-

Addition: Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Stir at room temperature (RT) for 10 minutes.

-

Reaction: Add Boc₂O (1.2 eq) portion-wise or as a solution in THF.

-

Incubation: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

-

Checkpoint: Disappearance of the starting aniline peak (

173/175).

-

-

Workup: Cool to RT. Concentrate the solvent under reduced pressure. Dissolve residue in EtOAc and wash with saturated NaHCO₃, water, and brine.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

-

Expected Yield: 85–95% (White to off-white solid).

-

Step 2: N-Methylation to tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Objective: Regioselective methylation of the carbamate nitrogen using a strong base.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Intermediate 1 | 273.13 | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | Base |

| Iodomethane (MeI) | 141.94 | 1.3 | Alkylating Agent |

| DMF (Anhydrous) | - | 10 vol | Solvent |

Detailed Workflow:

Figure 2: Step-by-step workflow for the critical N-methylation phase.

Procedure:

-

Preparation: Dissolve Intermediate 1 (from Step 1) in anhydrous DMF (10 mL/g) under Nitrogen or Argon atmosphere. Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.

-

Caution: Hydrogen gas will evolve.[1] Ensure proper venting.

-

Stir at 0°C for 15 mins, then allow to warm to RT for 30 mins to ensure complete deprotonation (solution often turns yellow/orange).

-

-

Alkylation: Cool the mixture back to 0°C. Add Iodomethane (1.3 eq) dropwise via syringe.

-

Reaction: Remove ice bath and stir at RT for 2–3 hours.

-

Quench: Slowly pour the reaction mixture into ice-cold water (excess).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Silica gel, 5–15% EtOAc in Hexane).

-

Product:tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate .

-

Appearance: White solid or thick colorless oil.

-

Process Safety & Optimization (Expert Insights)

Critical Safety Parameters

-

Sodium Hydride (NaH): Reacts violently with moisture. Weigh quickly or use oil-free NaH in a glovebox if high precision is needed. For this scale, the 60% oil dispersion is safer and easier to handle.

-

Iodomethane (MeI): A volatile alkylating agent and suspected carcinogen. Must be handled in a well-ventilated fume hood. Decontaminate glassware with aqueous ammonium hydroxide or dilute bleach before removal from the hood.

-

Exotherm Control: The addition of NaH and MeI are both exothermic. The 0°C cooling step is mandatory to prevent thermal runaway and side reactions.

Troubleshooting & Optimization

-

Incomplete Conversion: If starting material remains after 3 hours, add an additional 0.2 eq of NaH followed by 0.2 eq of MeI.

-

DMF Removal: DMF can be difficult to remove. Washing the organic layer with 5% LiCl solution can improve DMF extraction into the aqueous phase. Alternatively, use THF as the solvent, though reaction rates may be slightly slower.[1]

-

Selectivity: This route avoids the formation of quaternary ammonium salts, which is a common risk when methylating free amines directly. The Boc group reduces the nucleophilicity of the nitrogen enough to require deprotonation (NaH), ensuring that methylation only occurs once on the anionic species.

Quality Control & Validation

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃):

- 8.5–8.3 ppm (m, 2H, Pyridine C2-H, C6-H)

- 7.9–7.8 ppm (m, 1H, Pyridine C4-H)

- 3.25 ppm (s, 3H, N-Me )

- 1.45 ppm (s, 9H, Boc t-Bu )

-

Note: Rotamers may be observed due to the N-Boc group, causing broadening of the pyridine or methyl signals.

-

LC-MS:

-

Ionization: ESI+

-

Observed Mass:

(Br isotope pattern 1:1). -

Fragment: Loss of t-Butyl group (

) often observed (

-

References

-

Patent: Fused Bicyclic Compounds as Inhibitors for PI3 Kinase. WO2010100144A1. (Describes the specific N-methylation of tert-butyl (5-bromopyridin-3-yl)carbamate).

-

Methodology: Protective Groups in Organic Synthesis, T.W. Greene & P.G.M.[4] Wuts. (Standard reference for Boc protection and stability).

-

Safety: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).

Sources

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010100144A1 - Fused bicyclic compounds as inhibitors for pi3 kinase - Google Patents [patents.google.com]

Application Note: High-Efficiency Synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate , a critical intermediate in the development of nicotinic receptor ligands and kinase inhibitors.

While 3-amino-5-bromopyridine is commercially available, the subsequent protection and methylation steps present specific challenges due to the electron-deficient nature of the pyridine ring. The nucleophilicity of the exocyclic amine is significantly reduced, often requiring forcing conditions for Boc-protection. Furthermore, the regioselectivity during methylation (N- vs. ring-nitrogen) requires precise control of base strength and solvent polarity.

This guide provides a scalable two-step workflow:

-

DMAP-Catalyzed Boc-Protection: Optimized to minimize bis-Boc formation.

-

Hydride-Mediated N-Methylation: Utilizing a "one-pot" deprotonation/alkylation strategy to prevent side reactions.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure modularity. We avoid direct methylation of the primary amine, which inevitably leads to over-alkylation mixtures (mono-, di-, and quaternary salts). Instead, we employ a carbamate "mask" to acidify the N-H proton (

Logical Pathway

Figure 1: Strategic synthetic route avoiding over-alkylation by using a carbamate protecting group.

Detailed Experimental Protocol

Phase 1: Synthesis of tert-Butyl (5-bromopyridin-3-yl)carbamate

Objective: Convert the poor nucleophile (aminopyridine) into a carbamate. Mechanism: Nucleophilic acyl substitution catalyzed by 4-Dimethylaminopyridine (DMAP).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| 3-Amino-5-bromopyridine | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 1.2 - 1.5 | Electrophile |

| Triethylamine ( | 2.0 | Base (Acid Scavenger) |

| DMAP | 0.1 (10 mol%) | Hyper-nucleophilic Catalyst |

| DCM or THF | [0.2 M] | Solvent |

Procedure

-

Setup: Charge a dry round-bottom flask with 3-amino-5-bromopyridine (1.0 equiv) and DMAP (0.1 equiv). Evacuate and backfill with

(x3). -

Solvation: Add anhydrous DCM (or THF) to achieve a concentration of ~0.2 M. Add

(2.0 equiv) via syringe. -

Addition: Dissolve

(1.2 equiv) in a minimal amount of solvent and add dropwise to the amine solution at Room Temperature (RT). -

Reaction: Stir at RT for 12–18 hours.

-

Note: If TLC shows significant starting material remaining, add an additional 0.3 equiv of

and heat to reflux (40°C for DCM, 60°C for THF) for 4 hours.

-

-

Work-up:

-

Dilute with DCM.

-

Wash with saturated

(aq) followed by Brine. -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-30%).

Checkpoint: The product should be a white to off-white solid. Confirm identity via

Phase 2: N-Methylation to tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Objective: Selective methylation of the carbamate nitrogen.

Mechanism: Irreversible deprotonation by Sodium Hydride followed by

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| N-Boc Intermediate (from Phase 1) | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Strong Base |

| Methyl Iodide ( | 1.2 - 1.5 | Methylating Agent |

| DMF (Anhydrous) | [0.15 M] | Polar Aprotic Solvent |

Procedure

-

Preparation: Dry a reaction vessel thoroughly. This reaction is water-sensitive .

-

Deprotonation:

-

Suspend NaH (1.2 equiv) in anhydrous DMF at

under inert atmosphere ( -

Dissolve the N-Boc intermediate in DMF and add it dropwise to the NaH suspension over 15–20 minutes.

-

Observation: Evolution of

gas will occur. Allow the mixture to stir at

-

-

Alkylation:

-

Add Methyl Iodide (1.2 equiv) dropwise via syringe at

. -

Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

-

-

Quench & Work-up:

-

Purification: Purify via flash chromatography (SiO2, Hexanes/EtOAc 10-40%).

Final Product: tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate. Appearance: White solid or viscous oil.

Critical Parameters & Troubleshooting (Expertise)

Solvent Effects in Methylation

The choice of DMF is deliberate. The dielectric constant of DMF (

The "Bis-Boc" Trap

In Phase 1, if you observe a spot with higher

-

Fix: Do not discard. Isolate the mixture and treat with

in MeOH/THF (1:1) at RT. The labile second Boc group will cleave selectively, returning the desired mono-Boc product.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Poor nucleophilicity of pyridine amine. | Switch solvent to THF and heat to reflux. Increase DMAP to 20 mol%. |

| Low Yield (Step 2) | Water in DMF quenching the NaH. | Use fresh anhydrous DMF (Sure/Seal™). Dry the intermediate under high vacuum for 2h before use. |

| Ring Methylation (Step 2) | Alkylation on Pyridine Nitrogen. | Ensure the deprotonation step (30 min at |

Safety & Handling (Trustworthiness)

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (Nitrile) is recommended. Neutralize spills with aqueous ammonia.

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Weigh quickly or use pre-weighed packets. Quench all reaction mixtures and glassware with isopropanol or

before disposal. -

Waste Disposal: Aqueous waste from the methylation step contains iodides and DMF; dispose of in designated halogenated organic waste streams.

References

-

Boc Protection of Aminopyridines

- Context: General methodology for electron-deficient amines.

-

Source:J. Org. Chem.2006 , 71, 5815.

-

Methylation of Pyridyl Carbamates

-

Microwave Assisted Synthesis (Alternative Route)

-

Product Characterization Data

- Context: NMR and Physical properties for CAS 1243698-95-4.

-

Source: Sigma-Aldrich / Merck Product Sheet.

Sources

- 1. mdanderson.org [mdanderson.org]

- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

preparation of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate from 5-bromo-3-pyridinecarboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to the synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate, a key building block in medicinal chemistry. The protocol outlines a two-step synthetic sequence starting from the commercially available 5-bromo-3-pyridinecarboxylic acid. The described methodology leverages a modified Curtius rearrangement, a robust and versatile transformation for the conversion of carboxylic acids to their corresponding carbamate derivatives.[1] This application note details the underlying chemical principles, provides step-by-step experimental procedures, and includes critical safety information for the handling of all reagents.

The synthetic strategy involves an initial conversion of the starting carboxylic acid to an intermediate carbamate, followed by N-methylation to yield the final product. This approach is designed for efficiency and scalability, making it suitable for drug discovery and development programs.

Synthetic Strategy Overview

The synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is achieved through a two-step process:

-

Curtius Rearrangement: 5-bromo-3-pyridinecarboxylic acid is converted to tert-butyl (5-bromopyridin-3-yl)carbamate via a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) as the azide source and tert-butanol as a trapping agent for the in-situ generated isocyanate.[2]

-

N-Methylation: The secondary carbamate is then methylated to afford the desired N-methylated product, tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow.

Part 1: Synthesis of tert-Butyl (5-bromopyridin-3-yl)carbamate via Curtius Rearrangement

Mechanistic Insight: The Curtius Rearrangement

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[3] The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure directly from a carboxylic acid, avoiding the isolation of potentially explosive acyl azide intermediates.[1][2] The reaction proceeds through the formation of a mixed anhydride, followed by nucleophilic attack of the azide to form the acyl azide. Upon heating, the acyl azide undergoes rearrangement to the isocyanate, which is then trapped by tert-butanol to form the stable tert-butyl carbamate (Boc-protected amine).[4][5]

Caption: DPPA-mediated Curtius rearrangement.

Experimental Protocol

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 5-bromo-3-pyridinecarboxylic acid | 202.01 | 1.0 | 1.0 |

| Diphenylphosphoryl azide (DPPA) | 275.21 | 1.1 | 1.1 |

| Triethylamine (Et3N) | 101.19 | 1.1 | 1.1 |

| Toluene | - | - | - |

| tert-Butanol (t-BuOH) | 74.12 | 1.2 | 1.2 |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-pyridinecarboxylic acid (1.0 eq).

-

Add anhydrous toluene to the flask, followed by triethylamine (1.1 eq).

-

Stir the suspension at room temperature and add diphenylphosphoryl azide (1.1 eq) dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Add tert-butanol (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-bromopyridin-3-yl)carbamate.

Part 2: N-Methylation of tert-Butyl (5-bromopyridin-3-yl)carbamate

Rationale for N-Methylation

N-methylation of amines and carbamates is a common transformation in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule.[6] Several methods exist for the N-methylation of carbamates.[7][8][9] A common approach involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base.

Experimental Protocol

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| tert-Butyl (5-bromopyridin-3-yl)carbamate | 273.13 | 1.0 | 1.0 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 1.2 |

| Methyl iodide (MeI) | 141.94 | 1.2 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the carbamate to the sodium hydride suspension at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate.

Safety and Handling Precautions

Diphenylphosphoryl Azide (DPPA):

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[10] Although considered non-explosive, like all organic azides, it should be handled with care and treated as potentially explosive.[11]

-

Handling: Work in a well-ventilated fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[10][12] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[12] Keep the container tightly closed.[10]

Sodium Hydride:

-

Hazards: Flammable solid. Reacts violently with water to release flammable hydrogen gas. Causes severe skin burns and eye damage.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate PPE, including flame-retardant gloves and a lab coat.

-

Quenching: Quench excess sodium hydride slowly and carefully with a proton source (e.g., isopropanol, followed by ethanol, then methanol, and finally water) at a low temperature.

Methyl Iodide:

-

Hazards: Toxic and a suspected carcinogen.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE.

Characterization Data

The final product, tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Molecular Formula: C11H15BrN2O2[13]

-

Molecular Weight: 287.16 g/mol [14]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

References

-

Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(9), 3209–3214. [Link]

-

Gelest, Inc. (2015). DIPHENYLPHOSPHORYL AZIDE Safety Data Sheet. [Link]

-

Cole-Parmer. (2004). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. [Link]

-

Chemistry Learner. (2020). Curtius Rearrangement: Example, Mechanism and Application. [Link]

-

Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters. [Link]

-

Journal of Organic Chemistry. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. PubMed. [Link]

-

RSC Publishing. N-Methylation of carbamate derivatives of α-amino acids. Journal of the Chemical Society, Chemical Communications. [Link]

-

Wikipedia. Diphenylphosphoryl azide. [Link]

-

ACS Publications. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Curtius Rearrangement. [Link]

-

ResearchGate. (2025). Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA). [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

National Institutes of Health. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

-

Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Synfacts. (2008). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Synfacts, 2008(1), 0001-0001. [Link]

-

SciSpace. (2022). Using Diphenylphosphoryl Azide (DPPA) for the Facile Synthesis of Biodegradable Antiseptic Random Copolypeptides. [Link]

-

PrepChem.com. Synthesis of (B 1) tert.-Butyl N-vinylcarbamate. [Link]

-

University of Leeds. Practical Synthesis of Fragment - Supporting Information. [Link]

-

National Institutes of Health. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC. [Link]

-

The Royal Society of Chemistry. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

Organic Syntheses. Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. [Link]

-

National Institutes of Health. (2010). tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate. PMC. [Link]

-

Oxford Academic. (2006). Isocyanurates. III. The Formation of Tributyl Isocyanurates from Butyl Bromides in the Presence of 1-Butanol. Bulletin of the Chemical Society of Japan. [Link]

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement: Example, Mechanism and Application [chemistrylearner.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Methylation of carbamate derivatives of α-amino acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gelest.com [gelest.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate | 1243698-95-4 [sigmaaldrich.com]

- 14. Tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate | 1243698-95-4 [sigmaaldrich.com]

using tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate in medicinal chemistry

Application Note: Strategic Utilization of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate in Medicinal Chemistry

Executive Summary

This guide details the strategic application of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS: 1243698-95-4) as a high-value bifunctional scaffold in drug discovery. Primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR, JAK) and GPCR ligands, this building block offers a "linchpin" architecture. It allows for independent, orthogonal functionalization of the pyridine ring: the C-5 position via palladium-catalyzed cross-coupling and the C-3 position via acid-mediated deprotection and subsequent electrophilic capture.

Structural Analysis & Reactivity Profile

The utility of this scaffold stems from the electronic distinctness of its two reactive centers.

-

C-5 Bromide (The "Anchor"): The bromine atom at position 5 is electronically activated for oxidative addition by Palladium(0) species. The electron-deficient nature of the pyridine ring accelerates this step compared to electron-rich aryl bromides, making it an excellent candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

-

C-3 Carbamate (The "Mask"): The N-methyl-N-Boc group serves two purposes:

-

Protection: It masks the secondary amine, preventing catalyst poisoning (binding of free amines to Pd) during the C-5 coupling.

-

Solubility: The lipophilic tert-butyl group enhances solubility in non-polar organic solvents (DCM, Toluene) used in early synthetic steps.

-

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA), often critical for binding affinity in the ATP-binding pocket of kinases.

Reactivity Map (DOT Visualization)

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the divergent synthetic pathways available at C-5 and C-3.

Experimental Protocols

Protocol A: C-5 Diversification via Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl group to the C-5 position while retaining the Boc-protection at C-3.

Reagents:

-

Scaffold: tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate (1.0 equiv)

-

Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) – Selected for resistance to oxidation and high efficiency with heteroaryl halides.

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

-